cis-1-Chloro-1,5-hexadiene
Description
Contextualization of Halogenated Alkenes and Dienes in Synthetic Organic Chemistry
Halogenated alkenes and dienes are fundamental building blocks in the field of synthetic organic chemistry. numberanalytics.com Dienes, hydrocarbons containing two carbon-carbon double bonds, are prized for their versatility in a wide array of chemical reactions, including cycloadditions, electrophilic additions, and polymerizations. numberanalytics.comnih.gov The introduction of a halogen atom to a diene structure further enhances its chemical reactivity and provides a handle for subsequent functionalization.
These halogenated compounds serve as valuable substrates in transition metal-catalyzed reactions, enabling the construction of complex molecular architectures. nih.gov Their unique stereoelectronic properties allow for diverse reactivity with various transition metals, facilitating the synthesis of biologically active compounds. nih.gov The selective, catalytic functionalization of dienes is an economically and environmentally significant strategy for preparing highly functionalized synthetic intermediates. nih.gov Halogenated dienes, in particular, are key participants in reactions such as the Diels-Alder reaction, a powerful tool for forming cyclic compounds. numberanalytics.comacs.org They can also undergo electrophilic addition reactions, where the halogen and the double bonds influence the regioselectivity and stereoselectivity of the outcome. numberanalytics.comlibretexts.org
Academic Significance of cis-1-Chloro-1,5-hexadiene (B1145500) in Chemical Research
This compound, with the chemical formula C₆H₉Cl, is a specific halogenated diene that has garnered academic interest due to its unique structural features. smolecule.comnih.gov It possesses a six-carbon chain with a chlorine atom attached to the first carbon and double bonds located between the first and second, and the fifth and sixth carbon atoms. smolecule.com The "cis" designation, or more formally "(Z)", indicates the stereochemistry at the first double bond where the substituents of higher priority are on the same side. nih.gov
The academic significance of this compound lies in its utility as a model substrate for studying various reaction mechanisms involving chlorinated alkenes. smolecule.com Its structure allows for participation in a range of chemical transformations typical of alkenes and halogenated compounds. These include:
Addition Reactions: The double bonds can undergo electrophilic addition. For example, reaction with hydrogen bromide can lead to brominated products. smolecule.com
Cycloaddition Reactions: It can act as a diene in cycloaddition reactions to form cyclic structures. smolecule.com
Elimination Reactions: Under specific conditions, it can undergo elimination to form alkynes or other unsaturated compounds. smolecule.com
The reaction of 1,5-hexadiene (B165246) with benzeneselenenyl chloride in the presence of metal chlorides can lead to the formation of carbocyclic compounds, highlighting the utility of such dienes in cyclization reactions. kyoto-u.ac.jp The unique arrangement of the double bonds and the presence of the chlorine atom at a terminal position distinguish its reactivity from other similar compounds. smolecule.com
Isomeric Considerations and Stereochemical Nomenclature for Hexadienes
Isomerism plays a crucial role in defining the properties and reactivity of hexadienes. Geometric isomerism, also known as cis-trans isomerism, arises from the restricted rotation around a carbon-carbon double bond. vaia.com For a molecule to exhibit geometric isomerism, each carbon atom of the double bond must be attached to two different groups. quora.com
In the case of hexadienes, which have two double bonds, multiple geometric isomers are possible. vaia.comquora.com For instance, 2,4-hexadiene (B1165886) can exist as three geometric isomers: (2E,4E), (2Z,4Z), and (2E,4Z). quora.com The nomenclature for these isomers can be described using either the "cis/trans" or the more rigorous "E/Z" system. quora.comlibretexts.org
Cis/Trans Nomenclature: This system describes the relative position of substituent groups. "Cis" indicates that the groups are on the same side of the double bond, while "trans" indicates they are on opposite sides. vaia.com
E/Z Nomenclature: This system, based on the Cahn-Ingold-Prelog (CIP) priority rules, is the IUPAC-preferred method. libretexts.org Groups attached to each end of the double bond are assigned priorities. If the higher-priority groups are on the same side, the configuration is designated as "Z" (from the German zusammen, meaning together). If they are on opposite sides, it is "E" (from the German entgegen, meaning opposite). libretexts.org
For 1-chloro-1,5-hexadiene, isomerism exists at the first double bond (C1=C2). The IUPAC name for the cis isomer is (1Z)-1-chlorohexa-1,5-diene. nih.gov The other possible isomer would be the trans or (1E)-1-chloro-1,5-hexadiene. chemsynthesis.com
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉Cl | nih.gov |
| Molecular Weight | 116.59 g/mol | nih.gov |
| IUPAC Name | (1Z)-1-chlorohexa-1,5-diene | nih.gov |
| CAS Number | 27934-74-3 | nih.gov |
| Canonical SMILES | C=CCC/C=C\Cl | nih.gov |
| InChIKey | YCLYFYFZLPMGPX-WAYWQWQTSA-N | nih.gov |
| Topological Polar Surface Area | 0 Ų | nih.gov |
| Heavy Atom Count | 7 | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9Cl |
|---|---|
Molecular Weight |
116.59 g/mol |
IUPAC Name |
(1Z)-1-chlorohexa-1,5-diene |
InChI |
InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2,5-6H,1,3-4H2/b6-5- |
InChI Key |
YCLYFYFZLPMGPX-WAYWQWQTSA-N |
Isomeric SMILES |
C=CCC/C=C\Cl |
Canonical SMILES |
C=CCCC=CCl |
Origin of Product |
United States |
Synthetic Methodologies for Cis 1 Chloro 1,5 Hexadiene
Direct Halogenation Strategies
Direct halogenation represents a primary and straightforward approach to introducing a chlorine atom into a hydrocarbon framework. For the synthesis of cis-1-Chloro-1,5-hexadiene (B1145500), this involves the controlled addition of chlorine to the unsaturated precursor, 1,5-hexadiene (B165246).
Selective Chlorination of 1,5-Hexadiene
The synthesis of this compound can be achieved through the direct chlorination of 1,5-hexadiene. smolecule.comsmolecule.com This method hinges on the selective addition of chlorine across one of the double bonds. The reaction is typically performed by introducing chlorine gas to 1,5-hexadiene under mild conditions, often at room temperature and atmospheric pressure. smolecule.com The selectivity of the reaction, which is crucial for obtaining the desired isomer and avoiding polychlorinated byproducts, can be influenced by the use of a catalyst. smolecule.com One such catalytic system involves using rhenium(VII) oxide (Re₂O₇) supported on alumina. evitachem.com The process can also be applied to purify streams of allyl chloride, where 1,5-hexadiene is an impurity, by selectively chlorinating the diene. google.com Controlling the stoichiometry of the chlorine gas added is essential to ensure monochlorination. google.com
Table 1: Reaction Conditions for Selective Chlorination of 1,5-Hexadiene
| Parameter | Condition | Source |
| Primary Reactant | 1,5-Hexadiene | smolecule.comsmolecule.com |
| Chlorinating Agent | Chlorine Gas (Cl₂) | smolecule.com |
| Catalyst (example) | Re₂O₇ on Alumina | evitachem.com |
| Temperature | Room Temperature | smolecule.com |
| Pressure | Atmospheric Pressure | smolecule.com |
Approaches via Cycloaddition Reactions
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the formation of six-membered rings. While not a direct route to an acyclic diene, these strategies are fundamental in synthesizing substituted cyclohexenes that can serve as precursors.
Diels-Alder Strategies in Hexadiene Synthesis
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. wikipedia.org While this reaction builds a cyclic structure, it can be conceptually applied in a multi-step synthesis to generate precursors for this compound. For instance, a substituted cyclohexene formed via a Diels-Alder reaction could undergo subsequent ring-opening reactions to yield a hexadiene derivative. The power of this strategy lies in the high degree of stereo- and regiochemical control it offers. wikipedia.orgbeilstein-journals.org By choosing appropriately substituted dienes and dienophiles, it is possible to pre-install functional groups at specific positions, which can then be manipulated to introduce the chloro-substituent and establish the cis-alkene geometry. The hetero-Diels-Alder reaction, involving a heteroatom in the diene or dienophile, further expands the scope for creating diverse and functionalized cyclic intermediates. beilstein-journals.org
Organometallic Reagent-Mediated Syntheses
Organometallic reagents, such as Grignard reagents, are indispensable in organic chemistry for forming carbon-carbon bonds. Their nucleophilic character allows for the construction of complex carbon skeletons from simpler starting materials.
Applications of Grignard Reagents in Haloalkene Synthesis
Grignard reagents provide a classic and effective method for synthesizing haloalkenes. smolecule.com A highly relevant example is the synthesis of 6-chloro-1-hexene, an isomer of the target compound. This synthesis is achieved by reacting allylmagnesium bromide with 1-bromo-3-chloropropane. orgsyn.org The allyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the C-Br bond in 1-bromo-3-chloropropane, which is more reactive than the C-Cl bond. This substitution reaction forms the six-carbon chain of the final product. orgsyn.org The preparation of the allylmagnesium bromide itself involves the reaction of allyl bromide with magnesium turnings in dry diethyl ether. orgsyn.org This general methodology can be adapted to target this compound by employing different halogenated precursors. The success of Grignard-mediated coupling reactions can be enhanced by using catalysts, such as copper(I) cyanide (CuCN), which can improve yield and prevent side reactions. acs.org
Table 2: Example of Grignard Reagent Application in Haloalkene Synthesis
| Step | Reactants | Solvent | Key Process | Product | Source |
| 1. Grignard Formation | Allyl bromide, Magnesium | Diethyl ether | Formation of Grignard Reagent | Allylmagnesium bromide | orgsyn.org |
| 2. Coupling Reaction | Allylmagnesium bromide, 1-bromo-3-chloropropane | Tetrahydrofuran (THF) | Nucleophilic Substitution | 6-Chloro-1-hexene | orgsyn.org |
Catalytic Synthesis Routes and Regioselectivity
Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and atom economy. For the synthesis of this compound, catalytic routes offer pathways to control both the position (regioselectivity) and the spatial arrangement (stereoselectivity) of the functional groups.
A highly efficient and stereoselective approach involves the rhodium-catalyzed cooligomerization of ethylene (B1197577) and butadiene. This method can produce this compound with exceptional stereoselectivity. smolecule.com Another sophisticated catalytic route is the benzeneselenenyl chloride-mediated cyclization of 1,5-hexadiene. This reaction proceeds through intramolecular carbon-carbon bond formation, yielding carbocyclic intermediates like 4-chloro-1-(phenylseleno)cyclohexanes, which can be further processed. kyoto-u.ac.jp The reaction conditions can be tuned to influence the formation of specific isomers. kyoto-u.ac.jp Furthermore, stereoselective oxidative cyclization of 1,5-hexadiene using ruthenium(VIII) oxide (RuO₄) as a catalyst represents another advanced method to produce functionalized precursors with defined stereochemistry. mdpi.com These catalytic methods highlight the importance of transition metals and other catalysts in directing the outcome of complex organic transformations, providing access to specific isomers like this compound that might be difficult to obtain through classical methods.
Transition Metal-Catalyzed Functionalization of Dienes (e.g., Hydrosilylation, Dehydrogenative Silylation)
The functionalization of dienes, such as 1,5-hexadiene, using transition metal catalysis represents a powerful strategy for creating valuable organosilicon compounds. nih.govnih.gov Among these methods, hydrosilylation and dehydrogenative silylation are particularly significant for their efficiency and selectivity in forming new carbon-silicon bonds. researchgate.net These reactions allow for the monofunctionalization of dienes, which can be challenging due to the presence of two reactive double bonds. nih.gov
Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. This process is one of the most fundamental methods for preparing organosilicon compounds and can be catalyzed by various transition metal complexes, particularly those based on platinum and rhodium. researchgate.netepfl.ch The reaction is highly atom-economical and is a key industrial process for producing organofunctional silicon compounds. researchgate.net
Dehydrogenative silylation , also known as silylative coupling, results in the formation of a C-Si bond and the release of hydrogen gas (H₂). nih.govgoogle.com This pathway can sometimes compete with hydrosilylation, and the reaction outcome can be directed by the choice of catalyst, substrate, and reaction conditions. epfl.ch
A highly efficient and regioselective functionalization of 1,5-hexadiene has been achieved through both hydrosilylation and dehydrogenative silylation. nih.gov By carefully selecting the catalyst, it is possible to control which reaction pathway is favored. For instance, the use of platinum (Pt) and rhodium (Rh) catalysts enables the selective monofunctionalization of 1,5-hexadiene with a variety of functional silanes and disiloxanes, yielding unique unsymmetrical organo-functional alkenylsilanes. nih.gov
Research has demonstrated that the reaction of 1,5-hexadiene with various organosilicon modifiers in the presence of specific catalysts can lead to high yields of desired products. nih.gov The choice between a Platinum-Karstedt's complex and a rhodium catalyst, for example, can influence the product distribution. nih.gov
| Catalyst System | Silane/Siloxane Reactant | Product Type | Yield (%) | Reference |
| Pt(0) Complex | Pentamethyldisiloxane | Hydrosilylation | 95 | nih.gov |
| Rh(I) Complex | Pentamethyldisiloxane | Dehydrogenative Silylation | 98 | nih.gov |
| Pt(0) Complex | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | Hydrosilylation | 89 | nih.gov |
| Rh(I) Complex | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | Dehydrogenative Silylation | 94 | nih.gov |
| Pt(0) Complex | Tetramethyldisiloxane | Hydrosilylation | 69 | nih.gov |
This table presents selected research findings on the catalytic silylation of 1,5-hexadiene, demonstrating the high yields and selectivity achievable through different catalyst systems.
These methodologies provide a synthetic route to precursors that, through subsequent transformations, could potentially yield halogenated derivatives like this compound. The initial silylation provides a functional handle on the diene skeleton, which can be exploited in further synthetic steps.
Electrochemical Synthesis Pathways for Unsaturated Halides
Electrochemical methods offer a robust and often more environmentally friendly alternative to traditional chemical synthesis for the formation of halogenated organic compounds. researchgate.netnih.gov These techniques utilize electrical current to drive oxidation or reduction reactions, enabling the generation of reactive species under mild conditions. For the synthesis of unsaturated halides, electrochemical approaches can be broadly categorized into processes like halogen exchange, dihalogenation of alkenes, and intramolecular halocyclization. researchgate.netrsc.org
A notable development is the electrochemically driven, nickel-catalyzed halogen exchange of unsaturated halides. researchgate.netnih.gov This method allows for the conversion of unsaturated bromides or iodides into the corresponding chlorides. The process involves a sophisticated catalytic cycle where a Ni(0) species, generated electrochemically, undergoes oxidative addition with the starting aryl or vinyl halide. researchgate.netnih.gov This is followed by a halide metathesis step and subsequent electrochemical oxidation of the nickel center from Ni(II) to Ni(III), which then promotes the reductive elimination of the desired chlorinated product. researchgate.netnih.gov This paired electrochemical halogenation is compatible with a range of unsaturated systems, including alkenes. nih.gov
Key Mechanistic Steps in Ni-Catalyzed Electrochemical Halogen Exchange: researchgate.netnih.gov
Oxidative Addition: The starting unsaturated halide adds to an electrochemically generated Ni(0) species, forming a Ni(II) intermediate.
Halide Metathesis: The halide on the Ni(II) complex is exchanged with a chloride from the reaction medium.
Electrochemical Oxidation: The Ni(II) species is oxidized at the anode to a Ni(III) species.
Reductive Elimination: The Ni(III) intermediate undergoes reductive elimination to release the final unsaturated chloride product and regenerate a Ni(I) species, which is then reduced back to Ni(0) to complete the catalytic cycle.
Another electrochemical strategy is the dihalogenation of alkenes. rsc.org For instance, an Mn-catalyzed electrochemical dichlorination of alkenes has been reported, providing a direct route to vicinal dichlorides from a C=C double bond. rsc.org Furthermore, intramolecular halocyclization, promoted by electrochemistry, can be used to construct halogenated cyclic compounds from appropriate unsaturated precursors like enynes or alkenes. rsc.org These reactions typically proceed through the electrochemical oxidation of a halide salt to generate a reactive halogen radical or cation, which then participates in the cyclization cascade. rsc.org
While a direct electrochemical synthesis of this compound from 1,5-hexadiene has not been specifically detailed in the reviewed literature, these established electrochemical pathways for creating unsaturated halides provide a conceptual framework. A hypothetical electrochemical approach could involve the controlled mono-halogenation of 1,5-hexadiene or the electrochemical halogen exchange of a corresponding bromo- or iodo-diene precursor.
| Electrochemical Method | Reactant Type | Product Type | Key Features | Reference(s) |
| Nickel-Catalyzed Halogen Exchange | Unsaturated Halides (e.g., -Br, -I) | Unsaturated Chlorides | Paired electrolysis, Ni(0)/Ni(II)/Ni(III) cycle, good functional group tolerance. | researchgate.netnih.gov |
| Dihalogenation of Alkenes | Alkenes, Alkynes | Vicinal Dihalides | Mn-catalyzed dichlorination, direct addition across C=C bonds. | rsc.org |
| Intramolecular Halocyclization | Enynes, Alkenes | Halogenated Cyclic Compounds | Forms C-X and C-C/N/O bonds simultaneously via radical or cationic intermediates. | rsc.org |
| Indirect Radical Cyclization | Unsaturated Bromoethers | Substituted Tetrahydrofurans | Ni(II)-catalyzed, radical-type cyclization initiated by one-electron reduction. | uminho.pt |
This table summarizes general electrochemical methodologies applicable to the synthesis of unsaturated halides and related halogenated compounds.
Chemical Reactivity and Mechanistic Investigations of Cis 1 Chloro 1,5 Hexadiene
Electrophilic Addition Reactions
The two double bonds in cis-1-chloro-1,5-hexadiene (B1145500) exhibit different reactivities toward electrophiles due to their distinct electronic environments. The C5=C6 double bond behaves as a typical terminal alkene, while the C1=C2 double bond is influenced by the electron-withdrawing inductive effect and electron-donating resonance effect of the chlorine atom.
When an unsymmetrical reagent is added to an unsymmetrical alkene, the reaction's preference for one direction of chemical bond making or breaking over all others is known as regioselectivity. jove.com In the context of electrophilic additions to this compound, the reaction is primarily governed by the formation of the most stable carbocation intermediate. lumenlearning.com
The addition of an electrophile, such as a proton (H+), can occur at either of the two double bonds.
Attack at the C5=C6 double bond: Protonation of the terminal C6 carbon results in the formation of a secondary carbocation at the C5 position. This is generally a favored pathway for simple alkenes.
Attack at the C1=C2 double bond: Protonation of the C2 carbon would lead to a secondary carbocation at C1. This carbocation is adjacent to a chlorine atom, which can exert competing electronic effects. While chlorine is inductively electron-withdrawing, destabilizing the carbocation, it can also stabilize the carbocation through resonance by donating a lone pair of electrons.
Generally, electrophilic addition reactions follow Markovnikov's rule, which states that the hydrogen atom adds to the vinylic carbon that has the greater number of hydrogen atoms, leading to the formation of the more substituted, and thus more stable, carbocation. jove.comlumenlearning.com Therefore, the addition of an electrophile to the C5=C6 bond is predicted to proceed via a more stable secondary carbocation intermediate compared to the alternative primary carbocation. youtube.com
Interactive Table: Predicted Carbocation Intermediates in Electrophilic Addition
| Site of Protonation | Carbon Atom | Resulting Carbocation | Stability |
| C5=C6 Double Bond | C6 | Secondary (at C5) | More Stable |
| C5=C6 Double Bond | C5 | Primary (at C6) | Less Stable |
| C1=C2 Double Bond | C2 | Secondary (at C1) | Influenced by Cl |
| C1=C2 Double Bond | C1 | Secondary (at C2) | Influenced by Cl |
Hydrohalogenation involves the addition of a hydrogen halide (like HCl or HBr) across a double bond. The mechanism is a two-step process: initial protonation of the alkene to form a carbocation, followed by a rapid attack of the halide ion on the carbocation. pressbooks.pubmasterorganicchemistry.com
For this compound, hydrohalogenation is expected to occur preferentially at the more nucleophilic C5=C6 double bond. Following Markovnikov's rule, the proton adds to C6, forming a secondary carbocation at C5, which is then attacked by the halide anion (X⁻). youtube.com
Mechanism of Hydrohalogenation at the C5=C6 bond:
Step 1: The π electrons of the C5=C6 double bond attack the proton of the hydrogen halide, forming a new C-H bond at C6 and a secondary carbocation intermediate at C5. pressbooks.pub
Step 2: The nucleophilic halide ion (X⁻) attacks the electrophilic carbocation at C5, forming the final alkyl halide product. pressbooks.pub
Addition to the C1=C2 double bond is also possible, though generally slower. The regioselectivity here would be dictated by the stability of the resulting carbocation, with the halogen adding to the carbon that can better support a positive charge.
Halogenation, the addition of a halogen like Br₂ or Cl₂, proceeds through a different mechanism involving a cyclic halonium ion intermediate. libretexts.org This mechanism leads to anti-addition, where the two halogen atoms add to opposite faces of the double bond. libretexts.org
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for forming cyclic compounds. This compound can participate in these reactions either as one of the components in an intermolecular reaction or through an intramolecular reaction involving both of its double bonds.
While this compound is a diene, its double bonds are not conjugated, making it unsuitable as the diene component in a standard Diels-Alder reaction. masterorganicchemistry.com However, its double bonds can act as dienophiles ("diene-loving") in [4+2] cycloaddition reactions with a conjugated diene. wikipedia.org
The C1=C2 double bond, substituted with an electron-withdrawing chlorine atom, is expected to be a more reactive dienophile than the C5=C6 bond. khanacademy.org Diels-Alder reactions are generally favored when the dienophile possesses electron-withdrawing groups. masterorganicchemistry.com
Interactive Table: Reactivity in Diels-Alder Reactions
| Component | Role | Reactivity | Rationale |
| This compound | Diene | Unreactive | Double bonds are not conjugated. youtube.com |
| C1=C2 double bond | Dienophile | More Reactive | Electron-withdrawing Cl group enhances reactivity. khanacademy.org |
| C5=C6 double bond | Dienophile | Less Reactive | Unsubstituted alkene is a weaker dienophile. |
The presence of two double bonds within the same six-carbon chain makes this compound a prime candidate for intramolecular cyclization reactions to form carbocyclic rings. These reactions are often promoted by acid catalysts or transition metals. nih.gov
Acid-catalyzed cyclizations of 1,5-dienes can proceed through a mechanism involving protonation of one double bond to form a carbocation, which is then attacked by the second double bond. researchgate.net This process can lead to the formation of five- or six-membered rings. For example, protonation of the C5=C6 bond could lead to a carbocation at C5, which could then be attacked by the C1=C2 double bond to form a substituted cyclohexyl cation, ultimately leading to a cyclohexene (B86901) derivative.
Transition metal catalysts can also facilitate a variety of intramolecular cyclizations, including radical cyclizations and difunctionalization reactions, leading to the formation of complex cyclic structures. mdpi.com
Elimination Reactions
This compound can undergo elimination of hydrogen chloride (HCl) in a dehydrohalogenation reaction to form an alkene. dbpedia.org This reaction typically requires a strong base and follows an E2 (elimination, bimolecular) mechanism.
The E2 mechanism is a single, concerted step where the base removes a proton from a carbon adjacent to the carbon bearing the leaving group (the chlorine atom), and the leaving group departs simultaneously as a new π bond is formed. libretexts.org In this case, a base could abstract a proton from the C2 position, leading to the elimination of the chloride from C1 and the formation of a new double bond between C1 and C2, resulting in a conjugated hexatriene product.
The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. youtube.com For the reaction to occur efficiently, a specific stereochemical arrangement, known as anti-periplanar geometry, is often required between the proton being removed and the leaving group. This is readily achievable in a flexible acyclic molecule like this compound. The use of a bulky base, such as potassium tert-butoxide, can influence the regioselectivity of the elimination. youtube.com
Formation of Alkynes and Polyunsaturated Systems
The vinylic chloride moiety in this compound allows for its conversion into alkynes through dehydrohalogenation. This transformation is an elimination reaction that typically proceeds via a bimolecular elimination (E2) mechanism. saskoer.ca The reaction requires a very strong base to abstract a proton from the carbon adjacent to the carbon-halogen bond. youtube.comyoutube.com
The mechanism involves a concerted step where the base removes a proton, and the resulting electron pair forms a triple bond, simultaneously ejecting the chloride leaving group. fiveable.me Due to the stability of the sp-hybridized carbanion intermediate that forms transiently, exceptionally strong bases are necessary. youtube.com Sodium amide (NaNH₂) or potassium hydroxide (B78521) (KOH) at high temperatures are commonly employed for this purpose. youtube.comwikipedia.org The reaction of a vinylic halide is the second step in the typical synthesis of an alkyne from an alkyl dihalide and is often the rate-limiting step due to the strength of the vinyl C-H bond. youtube.com
| Reagent/Condition | Product | Mechanism | Key Considerations |
|---|---|---|---|
| Sodium Amide (NaNH₂) in NH₃ | 1-Hexen-5-yne | E2 Elimination | Requires stoichiometric amounts of base. |
| Potassium tert-butoxide (t-BuOK) in DMSO | 1-Hexen-5-yne | E2 Elimination | Bulky base can favor elimination over substitution. |
| Fused KOH at high temperature (~200°C) | 1-Hexen-5-yne | E2 Elimination | Harsh conditions may lead to side reactions. |
Radical Reactions and Mechanistic Elucidation
Radical reactions involving this compound can be initiated to form cyclic products or to undergo reduction (dehalogenation). These reactions typically proceed via a radical chain mechanism involving initiation, propagation, and termination steps. A common method for initiating such reactions is the thermal decomposition of an initiator like azobisisobutyronitrile (AIBN). organic-chemistry.orglibretexts.org
Upon heating, AIBN decomposes to generate nitrogen gas and two carbon-centered radicals. youtube.com These initiator radicals can then abstract an atom from a chain propagator, such as tributyltin hydride (Bu₃SnH), to generate the tributyltin radical (Bu₃Sn•). libretexts.org The tributyltin radical is a key intermediate that can abstract the chlorine atom from this compound to generate a hexadienyl radical. This vinyl radical can then undergo intramolecular cyclization (e.g., a 5-exo-trig cyclization) to form a five-membered ring, or it can abstract a hydrogen atom from another molecule of Bu₃SnH to yield 1,5-hexadiene (B165246), propagating the radical chain. mdpi.com
Mechanistic elucidation can be achieved by using radical scavengers like 2,2,6,6-tetramethyl-1-piperidyloxy (TEMPO), which trap radical intermediates and inhibit the reaction, providing evidence for a radical pathway.
Rearrangement Reactions
The 1,5-diene framework of this compound makes it a potential substrate for fiveable.mefiveable.me-sigmatropic rearrangements, most notably the Cope rearrangement. nih.gov This pericyclic reaction involves the thermal reorganization of the σ- and π-bonds of a 1,5-diene through a cyclic, six-membered transition state. organic-chemistry.org The reaction is typically reversible, with the equilibrium position dictated by the relative thermodynamic stability of the starting material and the product. organic-chemistry.org
| Compound | Rearrangement Type | Approx. Activation Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| 1,5-Hexadiene | Degenerate Cope | ~33.5 | Parent system, chair-like transition state favored. |
| 2-Chloro-1,5-hexadiene | Cope Rearrangement | ~35 | Chlorine substituent slightly increases the energy barrier. smolecule.com |
| This compound | Cope Rearrangement (Predicted) | Not Determined | Expected to rearrange to 3-chloro-1,5-hexadiene. |
The double bonds in this compound are susceptible to attack by electrophiles, including protons from Brønsted acids or activated Lewis acids. This can initiate a cascade of reactions leading to cyclization and skeletal rearrangements. The mechanism typically begins with the protonation of one of the double bonds to form a carbocation intermediate. pressbooks.pub
Following Markovnikov's rule, protonation of the terminal C5-C6 double bond would generate a more stable secondary carbocation at the C5 position. This carbocation can then be attacked by the C1-C2 double bond in an intramolecular electrophilic addition. libretexts.org This cyclization step forms a new carbon-carbon bond, resulting in a five- or six-membered ring system, depending on the mode of attack. The resulting cyclic carbocation can then be quenched by a nucleophile or lose a proton to form a stable unsaturated cyclic product. organic-chemistry.org Strong acids such as trifluoromethanesulfonic acid (TfOH) are effective catalysts for such transformations, and cation-stabilizing solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can facilitate the reaction by stabilizing the cationic intermediates. nih.govnih.gov
Nucleophilic Substitution Reactions Involving the Halogen Moiety
The this compound structure contains a vinylic chloride. Vinylic halides are generally unreactive toward nucleophilic substitution under standard SN1 or SN2 conditions due to the high strength of the sp² C-Cl bond and the steric hindrance of the double bond. However, the presence of the second double bond in the 1,5-position can enable substitution through alternative pathways, such as addition-elimination or elimination-addition (via an alkyne intermediate), though these often require harsh conditions.
Given its structure as an unconjugated diene, direct allylic substitution is not the primary pathway as the chlorine is not on a carbon adjacent to a double bond in the classical sense. Instead, reactions at the vinylic position are more characteristic.
| Nucleophile | Potential Reaction Type | Expected Product | General Conditions |
|---|---|---|---|
| Hydroxide (OH⁻) | Elimination-Addition | Hex-5-en-1-ol (after tautomerization) | High temperature, strong base. |
| Amide (NH₂⁻) | Elimination-Addition | Hex-5-en-1-amine | Strong base (e.g., NaNH₂). |
| Alkoxide (RO⁻) | Elimination-Addition | 1-Alkoxyhex-5-ene | Strong base, high temperature. |
Metal-Catalyzed Transformations
The vinylic chloride in this compound makes it a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Heck, Suzuki, and Stille couplings, are powerful tools for forming new carbon-carbon bonds from vinylic halides. organic-chemistry.org
The Heck reaction, for instance, involves the coupling of a vinylic halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle generally involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond to form a Pd(II) complex.
Migratory Insertion: The alkene coordinates to the palladium center and inserts into the Pd-C bond.
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the final substituted alkene product and a palladium-hydride species.
Reductive Elimination: The base regenerates the Pd(0) catalyst, completing the cycle.
While vinylic chlorides are generally less reactive than the corresponding bromides and iodides, appropriate selection of ligands and reaction conditions can facilitate their use in these transformations. organic-chemistry.org
| Reaction Name | Typical Catalyst | Coupling Partner | Product Type |
|---|---|---|---|
| Heck Reaction | Pd(OAc)₂, PdCl₂ | Alkene (e.g., Styrene, Acrylate) | Substituted Diene |
| Suzuki Reaction | Pd(PPh₃)₄ | Organoboron compound (R-B(OH)₂) | Aryl- or Vinyl-substituted Diene |
| Stille Reaction | PdCl₂(PPh₃)₂ | Organotin compound (R-SnBu₃) | Aryl- or Vinyl-substituted Diene |
Cross-Coupling Methodologies
An extensive search for the participation of this compound in common cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings yielded no specific examples. The scientific literature provides a wealth of information on the general mechanisms and broad applicability of these palladium-catalyzed reactions for forming carbon-carbon bonds with a variety of haloalkenes and organometallic reagents. However, no studies were found that specifically utilize this compound as a substrate. Consequently, no data on reaction conditions, catalyst systems, product yields, or mechanistic details for the cross-coupling of this particular compound can be provided.
Olefin Metathesis Reactions
Similarly, a thorough review of the literature on olefin metathesis, including ring-closing metathesis (RCM), cross-metathesis (CM), and acyclic diene metathesis (ADMET) polymerization, did not reveal any studies involving this compound. While the reactivity of dienes in the presence of various ruthenium-based catalysts, such as Grubbs catalysts, is a well-documented field of research, there are no published reports on the metathetic behavior of this compound. As a result, there is no information available on its potential to form cyclic products, undergo intermolecular olefin exchange, or be used as a monomer in polymerization via metathesis.
Hydrofunctionalization Reactions
Searches for the hydrofunctionalization of this compound, encompassing reactions like hydroamination, hydroalkoxylation, and hydrophosphinylation, also returned no specific results. The addition of H-Y bonds across carbon-carbon double bonds is a significant area of synthetic chemistry, with various catalytic systems developed to control regioselectivity (Markovnikov vs. anti-Markovnikov addition). However, the application of these methods to this compound has not been described in the available scientific literature. Therefore, no experimental details, discussions of regiochemical outcomes, or mechanistic insights for the hydrofunctionalization of this compound can be presented.
Stereochemical and Conformational Analysis of Cis 1 Chloro 1,5 Hexadiene
Configurational Stability and Interconversion at the Olefinic Centers
The term "cis" in cis-1-chloro-1,5-hexadiene (B1145500) specifies the configuration of the substituents around the carbon-carbon double bond at the C1 position. In this isomer, the chlorine atom and the continuing carbon chain are on the same side of the double bond. This geometric arrangement is a form of stereoisomerism known as cis-trans or E/Z isomerism.
Configurational isomers, such as the cis and trans forms of 1-chloro-1,5-hexadiene, are distinct molecules with different physical and chemical properties. The double bonds in substituted dienes can adopt either an E or a Z configuration, leading to the possibility of multiple configurational isomers jove.com. The stability of these isomers is determined by steric and electronic factors. Generally, trans (E) isomers are more stable than cis (Z) isomers due to reduced steric strain between bulky substituents.
Interconversion between cis and trans isomers does not occur under normal conditions. The process requires breaking the pi (π) bond of the alkene, which involves a significant energy barrier. This rigidity is a hallmark of the carbon-carbon double bond. Rotation is restricted, and therefore, the cis and trans configurations are locked unless enough energy is supplied, for instance, through photochemical or high-temperature thermal induction.
| Property | Description |
| Isomerism Type | Configurational (Geometric) Isomerism |
| Specified Isomer | cis (or Z) at the C1-C2 double bond |
| Stability | Generally, the cis isomer is less stable than the corresponding trans isomer due to steric hindrance. |
| Interconversion Barrier | High, requires breaking of the C=C π-bond. Does not occur spontaneously at room temperature. |
Conformational Preferences and Energy Landscapes of Hexadiene Derivatives
Unlike the fixed geometry of the double bonds, the single bonds in the carbon chain of this compound allow for rotation, leading to various three-dimensional arrangements known as conformations. The parent molecule, 1,5-hexadiene (B165246), has been a subject of conformational studies, which provide a foundational understanding for its substituted derivatives.
Research on 1,5-hexadiene has identified several low-energy conformations. Computational studies have shown that the gauche (or skew) conformation around the central C3-C4 single bond is the lowest in energy researchgate.net. The molecule can exist in multiple conformations, including chair-like and boat-like structures, with varying degrees of stability.
The introduction of a chlorine atom at the C1 position in a cis configuration influences the conformational preferences of the hexadiene backbone. The size and electronegativity of the chlorine atom introduce steric and electronic effects that can alter the relative energies of the different conformers. For instance, the presence of the chlorine atom can lead to new steric interactions that disfavor certain conformations that would be more stable in the unsubstituted 1,5-hexadiene. The molecule will preferentially adopt conformations that minimize these unfavorable interactions.
| Conformer of 1,5-hexadiene | Relative Energy (kcal/mol) |
| Gauche (Skew) | 0.00 |
| Anti | Higher in energy than gauche |
| Chair-like | Energetically accessible |
| Boat-like | Higher in energy than chair-like |
Note: The relative energies are for the parent 1,5-hexadiene. The presence of the chlorine substituent in this compound will alter these values.
Influence of Chlorine Substituent on Molecular Geometry and Reactivity
This electron-withdrawing inductive effect reduces the electron density of the C=C double bond. As a consequence, the double bond in this compound is less nucleophilic compared to the unsubstituted double bond in 1,5-hexadiene. This deactivation makes it less reactive towards electrophilic addition reactions msu.edu.
Despite its inductive electron-withdrawing nature, chlorine can also exhibit a resonance effect by donating one of its lone pairs of electrons to the adjacent π-system acs.org. This dual electronic nature of chlorine—inductive withdrawal and potential resonance donation—is crucial in determining the reactivity of the molecule in various chemical transformations acs.orgnih.gov. The geometry of the molecule can also be affected, with potential changes in bond lengths and angles in the vicinity of the chlorine atom.
| Effect of Chlorine Substituent | Description |
| Inductive Effect | Electron-withdrawing (-I), reduces the electron density of the C=C bond. |
| Resonance Effect | Can be electron-donating (+R) through its lone pairs, though this is generally weaker than the inductive effect for halogens. |
| Reactivity of the Double Bond | Deactivated towards electrophilic attack compared to an unsubstituted alkene msu.edu. |
| Molecular Geometry | Can cause slight changes in bond lengths and angles due to steric and electronic influences. |
Advanced Spectroscopic and Analytical Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments of Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including cis-1-Chloro-1,5-hexadiene (B1145500). Both ¹H and ¹³C NMR provide critical data for confirming the molecular structure and assigning the stereochemistry of reaction products.
In the ¹H NMR spectrum of this compound, the hydrogen environments within the molecule give rise to distinct absorption regions. smolecule.com The terminal vinyl protons, which are those attached to the carbon-carbon double bonds, are particularly informative. These protons typically appear as a complex multiplet centered around δ 5.80 ppm. smolecule.com This downfield chemical shift is a result of the deshielding effect from the adjacent π-system of the double bond. smolecule.com The coupling patterns observed (geminal and vicinal) provide further confirmation of the connectivity of atoms within the molecule. smolecule.com
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms, particularly the sp² hybridized carbons of the double bonds, are diagnostic for confirming the presence of these functional groups. The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups, aiding in the complete structural assignment.
The following table summarizes typical ¹H NMR spectral data for olefinic protons, illustrating the regions where signals for this compound would be expected.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Vinylic (C=CH) | 4.5 - 6.5 | Complex Multiplet |
| Allylic (C=C-CH₂) | 1.6 - 2.6 | Multiplet |
This table presents generalized data for educational purposes and may not reflect exact experimental values for the specific compound.
Mass Spectrometry (MS) Techniques in Reaction Pathway Analysis and Isomer Differentiation
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound, MS is crucial for confirming its molecular formula and differentiating it from its isomers.
When analyzed by mass spectrometry, this compound shows a molecular ion peak at a mass-to-charge ratio (m/z) of 116. smolecule.com This peak corresponds to the molecular formula C₆H₉Cl. smolecule.com The molecular ion ([M]⁺) peak typically appears with moderate intensity, a characteristic feature for many chlorinated organic compounds. smolecule.com The presence of chlorine is further confirmed by the isotopic pattern of the molecular ion peak, where the [M+2]⁺ peak (due to the ³⁷Cl isotope) has an intensity of approximately one-third of the [M]⁺ peak (due to the ³⁵Cl isotope).
The fragmentation of the molecular ion provides valuable structural information. chemguide.co.uklibretexts.org The energetically unstable molecular ion breaks down into smaller, more stable fragments. chemguide.co.uk Common fragmentation pathways for halogenated alkenes include the loss of a chlorine radical (M - Cl) or the cleavage of C-C bonds. Analyzing these fragments helps in distinguishing between isomers, as different isomers will often produce unique fragmentation patterns. youtube.com For example, the position of the double bonds and the chlorine atom in this compound will influence which bonds are most likely to break, leading to a characteristic mass spectrum that can be used as a fingerprint for its identification.
| Ion | m/z (for ³⁵Cl) | Possible Identity |
| [C₆H₉Cl]⁺ | 116 | Molecular Ion |
| [C₆H₉]⁺ | 81 | Loss of Cl radical |
| [C₅H₆Cl]⁺ | 101 | Loss of CH₃ radical |
| [C₄H₅]⁺ | 53 | Allyl cation fragment |
This table illustrates potential fragmentation pathways and is for representative purposes.
Vibrational Spectroscopy (Infrared, Raman) for Conformational and Functional Group Studies in Research Contexts
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule and to study its conformational isomers. These methods are complementary and provide a detailed fingerprint of the molecule's vibrational modes.
The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. Key expected frequencies include:
C-H stretching (alkenyl): A sharp band above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.
C-H stretching (alkyl): Bands just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.
C=C stretching: A band in the 1640-1680 cm⁻¹ region. The intensity can vary.
C-Cl stretching: A strong band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman spectroscopy is particularly useful for detecting the C=C stretching vibration, which is often strong in the Raman spectrum due to the change in polarizability during the vibration. mpg.de By analyzing the vibrational spectra, researchers can confirm the presence of the key structural components of this compound. Furthermore, detailed analysis of the fingerprint region in both IR and Raman spectra can provide insights into the conformational preferences of the molecule's carbon chain.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=C Stretch | 1640 - 1680 | Strong, 1640 - 1680 |
| =C-H Stretch | 3010 - 3100 | Medium |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
This table provides typical frequency ranges for the functional groups present in the molecule.
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Metal Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at standard conditions, this technique is invaluable for characterizing solid derivatives or metal complexes incorporating this molecule as a ligand. rsc.orgmdpi.com
Through the synthesis of a suitable crystalline derivative, the exact bond lengths, bond angles, and stereochemical relationships within the molecule can be determined with high precision. nih.gov For instance, if this compound were to be used as a ligand in the formation of a metal complex, X-ray crystallography could elucidate the coordination geometry around the metal center and confirm the conformation of the hexadiene chain within the complex. rsc.orgnih.gov This information is crucial for understanding structure-reactivity relationships and for the rational design of new catalysts or materials. The structural data obtained provides unambiguous proof of the compound's constitution and configuration in the solid state.
Chromatographic Techniques for Separation and Purity Assessment in Research Samples
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Gas chromatography (GC) is particularly well-suited for this purpose due to the compound's volatility. nist.govnist.gov
In a GC system, a sample is vaporized and transported by an inert carrier gas through a capillary column. researchgate.net The separation is based on the differential partitioning of the components between the mobile gas phase and a stationary phase coated on the inside of the column. researchgate.net this compound can be effectively separated from its trans-isomer, starting materials, or other byproducts based on differences in their boiling points and polarities.
The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions (e.g., column type, temperature program, and carrier gas flow rate). By coupling the GC to a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), both qualitative identification and quantitative analysis of the sample's purity can be achieved.
| Technique | Stationary Phase Example | Application |
| Gas Chromatography (GC) | HP-PONA (non-polar) | Separation of isomers, purity analysis |
| GC-MS | DB-5ms (low-polarity) | Separation with mass-based identification |
This table shows examples of chromatographic columns and their applications in the analysis of compounds similar to this compound.
Theoretical and Computational Chemistry Studies of Cis 1 Chloro 1,5 Hexadiene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. For cis-1-chloro-1,5-hexadiene (B1145500), the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's frontier orbital interactions. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).
The presence of two π-bonds and the electronegative chlorine atom significantly influences the energy and localization of these frontier orbitals. The C=C double bonds are electron-rich regions and are expected to contribute significantly to the HOMO. The chlorine atom, with its lone pairs and inductive electron-withdrawing effect, influences both the HOMO and LUMO.
From these calculations, various reactivity descriptors can be derived to quantify the chemical behavior of this compound.
| Reactivity Descriptor | Definition | Predicted Significance for this compound |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. The unconjugated diene system may result in a moderately sized gap. |
| Ionization Potential | The energy required to remove an electron (related to HOMO energy). | Indicates the ease of oxidation of the molecule. |
| Electron Affinity | The energy released when an electron is added (related to LUMO energy). | Indicates the ease of reduction of the molecule. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Calculated from the HOMO-LUMO gap, it provides insight into the molecule's stability. |
| Electronegativity (χ) | The power of the molecule to attract electrons. | Influenced by the chlorine atom, affecting its interaction with other reagents. |
The distribution of electron density within this compound is non-uniform due to the presence of the electronegative chlorine atom and the sp² hybridized carbon atoms of the double bonds. Computational methods can map this distribution, revealing sites susceptible to nucleophilic or electrophilic attack.
Natural Bond Orbital (NBO) analysis is a common technique used to analyze charge distribution and bonding interactions. It provides a localized picture of bonding, including the calculation of natural atomic charges. For this compound, NBO analysis would likely show:
A significant negative partial charge on the chlorine atom.
A positive partial charge on the carbon atom directly bonded to the chlorine (C1).
Slightly negative charges on the other sp² carbons of the double bonds.
This charge distribution highlights the polarity of the C-Cl bond and the electron-rich nature of the C=C bonds, which are key features governing its reactivity in addition and substitution reactions.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of molecules. winterschool.ccscispace.com For this compound, these predictions can be compared with experimental data to confirm its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for both ¹H and ¹³C nuclei. These calculations involve determining the magnetic shielding tensors for each nucleus, which are highly sensitive to the local electronic environment. Predicted shifts for this compound would be expected to align with experimental data showing signals for vinyl, allylic, and chloro-substituted vinyl protons and carbons. smolecule.com
Infrared (IR) Spectroscopy: Calculations can determine the vibrational frequencies and intensities of the molecule. By finding the energy minima and calculating the second derivatives of the energy with respect to atomic positions, a theoretical IR spectrum can be generated. For this compound, characteristic vibrational modes would include C-H stretches, C=C stretches, and the C-Cl stretch. smolecule.com
Mass Spectrometry (MS): While direct prediction of a mass spectrum is complex, computational methods can help rationalize fragmentation patterns observed experimentally by calculating the energies of potential fragment ions. smolecule.com For instance, the stability of the allylic cation resulting from the loss of the chlorine atom could be computationally verified. smolecule.com
| Spectroscopic Technique | Predicted Parameter | Key Structural Features Identified |
| ¹³C NMR | Chemical Shifts (δ) | Signals for two distinct sp² carbons in the C=CCl bond and two sp² carbons in the terminal C=C bond. smolecule.com |
| ¹H NMR | Chemical Shifts (δ), Coupling Constants (J) | Signals for vinyl protons, allylic protons. smolecule.com J-coupling constants would confirm the cis stereochemistry of the chloro-substituted double bond. smolecule.com |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | C=C stretching vibrations around 1640-1680 cm⁻¹ and a C-Cl stretching vibration. smolecule.com |
Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Mapping
Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. wikipedia.orgresearchgate.net For this compound, which can undergo reactions like electrophilic addition and cycloadditions, these methods can map out the entire reaction pathway. smolecule.com
Transition State Theory (TST) forms the basis for calculating reaction rates from computational data. wikipedia.org The key is to locate the transition state (TS), which is a first-order saddle point on the potential energy surface (PES)—a minimum in all directions except along the reaction coordinate. researchgate.net
Potential Energy Surface (PES) Mapping involves calculating the energy of the system as a function of the reactants' geometry as they transform into products. nasa.gov By mapping the PES, one can identify the reactants, products, any intermediates, and the transition states that connect them. researchgate.net The activation energy (Ea or ΔG‡) of the reaction is the energy difference between the reactants and the highest energy transition state. wikipedia.orgyoutube.com
For a reaction involving this compound, such as an intramolecular cyclization, computational steps would involve:
Optimizing the geometries of the reactant (this compound) and the potential cyclic product.
Searching for the transition state structure connecting them using algorithms like the synchronous transit-guided quasi-Newton (STQN) method. researchgate.net
Verifying the transition state by frequency analysis to ensure it has exactly one imaginary frequency corresponding to the desired reaction coordinate.
Calculating the Intrinsic Reaction Coordinate (IRC) path to confirm that the located TS correctly connects the reactant and product. researchgate.net
These calculations would provide a detailed, step-by-step view of the bond-breaking and bond-forming processes during the reaction.
Conformational Analysis and Molecular Dynamics Simulations
Due to the single bonds in its carbon chain, this compound can exist in various conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.
The parent molecule, 1,5-hexadiene (B165246), has been studied computationally and is known to have multiple stable conformers, with the gauche conformation about the central C-C bond being the lowest in energy. researchgate.net The introduction of a chlorine atom and the cis configuration at one double bond in this compound would influence the relative energies of its possible conformers due to steric and electronic effects. Computational methods can systematically explore the potential energy surface with respect to bond rotations to locate all low-energy conformers and the transition states separating them.
Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule. In an MD simulation, the classical equations of motion are solved for the atoms of the molecule over time, allowing for the exploration of conformational space at a given temperature. This can reveal the preferred conformations in solution and the timescales of conformational changes, providing a more realistic picture of the molecule's behavior than static calculations alone.
Computational Design of Novel Catalytic Systems
Computational chemistry plays a crucial role in the modern design of catalysts by enabling the prediction of catalyst performance and the screening of potential candidates before synthesis. pnnl.govrsc.orgmdpi.com For reactions involving this compound, such as selective hydrogenation or cyclization, computational methods can be used to design efficient and selective catalysts.
The process typically involves:
Hypothesizing a Catalytic Cycle: A plausible mechanism for the catalyzed reaction is proposed.
Modeling Key Steps: Quantum chemical calculations are used to model the elementary steps of the cycle, such as substrate binding, oxidative addition, migratory insertion, and reductive elimination. pnnl.gov
Calculating Energetics: The free energy profile for the entire catalytic cycle is computed. The turnover-limiting step (the step with the highest activation barrier) is identified.
In Silico Catalyst Modification: The structure of the catalyst (e.g., the ligands on a metal center) is systematically modified in the computational model. The effect of these modifications on the energy of the turnover-limiting transition state is evaluated.
Identifying Promising Candidates: Modifications that lower the activation barrier of the rate-determining step are identified as promising leads for experimental investigation. beilstein-journals.org
This approach accelerates the discovery of new catalysts by focusing experimental efforts on the most promising candidates, saving significant time and resources. youtube.com
Applications of Cis 1 Chloro 1,5 Hexadiene in Complex Organic Synthesis
Utilization as a Versatile Synthetic Building Block
cis-1-Chloro-1,5-hexadiene (B1145500) is a valuable bifunctional molecule in organic synthesis, deriving its reactivity from its two key functional groups: a cis-configured vinyl chloride and an isolated terminal double bond. This unique combination allows it to serve as a versatile building block for a wide array of more complex molecules. The significance of the compound is rooted in the distinct reactivity of its allylic chloride and diene components.
The allylic chloride group is characterized by a chlorine atom attached to a carbon adjacent to a carbon-carbon double bond, which imparts heightened reactivity compared to simple alkyl halides. This structural feature makes the compound susceptible to nucleophilic substitution, enabling its use as a potent alkylating agent to introduce the hexadienyl framework into other molecules. It serves as a precursor for a variety of other functional groups, including allyl alcohols and allylamines.
The diene system, although unconjugated, provides two sites for electrophilic addition and cycloaddition reactions. smolecule.com These double bonds can be selectively functionalized, for instance, through epoxidation of the terminal double bond. The racemic epoxide of 1,5-hexadiene (B165246) can be prepared using reagents like meta-chloroperoxybenzoic acid (mCPBA), which can then be resolved to yield important chiral building blocks such as (R)-1,2-epoxy-5-hexene. nih.gov The efficiency of this monoepoxidation is highly dependent on reaction conditions, with excess 1,5-hexadiene being crucial to minimize the formation of the bis-epoxide byproduct. nih.gov
Furthermore, the 1,5-diene structure is a substrate for regioselective functionalization through transition metal-catalyzed reactions like hydrosilylation and dehydrogenative silylation. nih.gov These processes yield novel alkenylsilanes, which are themselves important intermediates in organic synthesis, acting as precursors for novel monomers and functional polymers. nih.gov
| Functional Group | Type of Reaction | Potential Products/Intermediates |
| Allylic Chloride | Nucleophilic Substitution | Allyl alcohols, Allylamines, Ethers |
| Diene (Unconjugated) | Electrophilic Addition | Halogenated products, Epoxides |
| Diene (Unconjugated) | Cycloaddition | Cyclic compounds |
| Diene (Unconjugated) | Hydrosilylation | Alkenylsilanes |
Stereoselective and Regioselective Synthesis of Advanced Intermediates
The structural arrangement of this compound allows for a high degree of control in synthetic transformations, enabling the stereoselective and regioselective synthesis of advanced molecular intermediates. Regioselectivity, the preference for bond-making or breaking in one direction over all other possibilities, is a key consideration in reactions involving the two distinct double bonds of the hexadiene framework. masterorganicchemistry.com
A prominent example of stereoselectivity is the synthesis of cis-1,4-hexadiene (B1588608) (a closely related compound) through the rhodium-catalyzed cooligomerization of ethylene (B1197577) and butadiene. smolecule.com This process can achieve 99% conversion and 99.9% selectivity for the cis isomer by using a catalytic system comprising rhodium chloride, 1,3-bis(diphenylphosphino)propane, and diethylaluminum chloride. smolecule.com The mechanism involves the insertion of ethylene into an η³-crotyl-rhodium bond, demonstrating how transition metal catalysis can precisely control the stereochemical outcome. smolecule.com Similar principles can be applied to reactions involving this compound to generate intermediates with defined (Z)-alkene geometries, which are valuable in the synthesis of complex molecules like dipeptide isosteres. rsc.org
Organolithium reagents also offer a pathway for the stereoselective formation of this compound itself through lithium-halogen exchange mechanisms. smolecule.com The choice of solvent in these reactions significantly influences both the reactivity and the selectivity of the transformation. smolecule.com
The regioselectivity of reactions on the 1,5-diene skeleton can be controlled by the choice of reagents and catalysts. For example, in the hydrosilylation of 1,5-hexadiene, the reaction can be optimized to achieve selective monofunctionalization at one of the terminal double bonds, avoiding reactions at the second double bond and preventing undesirable side reactions like alkene isomerization. nih.gov This control is crucial for creating well-defined intermediates for further synthetic steps.
| Reaction Type | Catalyst/Reagent | Key Outcome | Selectivity |
| Cooligomerization | Rhodium Chloride / Phosphine Ligands | cis-1,4-hexadiene | Stereoselective (99.9%) |
| Functionalization | Organolithium Reagents | This compound | Stereoselective |
| Hydrosilylation | Platinum(0) or Rhodium(I) complexes | Monofunctionalized Alkenylsilanes | Regioselective |
Construction of Carbocyclic and Heterocyclic Ring Systems
The 1,5-diene backbone of this compound is an excellent precursor for the construction of both carbocyclic and heterocyclic ring systems through intramolecular cyclization reactions. The spatial proximity of the two double bonds facilitates ring-closing processes under various conditions.
A well-documented method for forming carbocyclic structures is the benzeneselenenyl chloride-mediated cyclization of the parent 1,5-hexadiene. smolecule.com This reaction induces intramolecular carbon-carbon bond formation, leading to substituted cyclohexane (B81311) derivatives, including 4-(phenylseleno)cyclohexene and 4-chloro-1-(phenylseleno)cyclohexanes. smolecule.com The transformation proceeds via an episelenonium ion intermediate, which is attacked by the second double bond in the chain to form the six-membered ring. smolecule.com This highlights the potential of the diene system within this compound to be utilized in constructing cyclic frameworks.
While the unconjugated nature of the diene prevents it from participating directly as the 4π component in a standard Diels-Alder reaction, it can undergo other types of cycloadditions with suitable reaction partners under thermal or catalytic conditions to form cyclic products. smolecule.com Furthermore, transition metal-catalyzed reactions of 1,5-dienes can also lead to cyclized products. For instance, the functionalization of terminal dienes with hydrosilanes can be followed by a subsequent cyclization step to create functionalized carbocycles, such as substituted cyclobutane (B1203170) derivatives, although this can be thermodynamically less favored than the formation of five- or six-membered rings. nih.gov
The synthesis of heterocyclic rings is also possible. Enzymes, for example, can be used to catalyze reactions with high regioselectivity. In one study, ω-transaminases were used for the bio-amination of 1,5-diketones, which then underwent spontaneous ring-closure to produce Δ1-piperideines, a class of nitrogen-containing heterocycles. mdpi.com Such biocatalytic approaches could potentially be adapted for derivatives of this compound to create novel heterocyclic structures.
| Cyclization Strategy | Reagent/Catalyst | Ring System Formed | Intermediate/Mechanism |
| Electrophile-induced Cyclization | Benzeneselenenyl chloride | Substituted Cyclohexanes | Episelenonium ion |
| Hydrosilylation/Cyclization | Transition Metal Catalysts | Functionalized Carbocycles | Intramolecular Si-H addition |
| Biocatalytic Amination/Cyclization | ω-Transaminases | Δ1-Piperideines (Heterocycle) | Spontaneous ring closure |
Precursor for Advanced Organic Materials and Functional Molecules
The unique chemical reactivity of this compound makes it a valuable precursor for the synthesis of advanced organic materials and functional molecules. Its ability to undergo polymerization and to be incorporated into larger, more complex structures is a key aspect of its utility in materials science.
The allylic chloride functionality is known to be useful in the synthesis of polymers. This reactive handle can be used to initiate or participate in polymerization reactions, allowing the hexadiene unit to be integrated into polymer backbones or as a pendant group, imparting specific properties to the resulting material.
Moreover, the selective functionalization of the 1,5-diene system, as seen in regioselective hydrosilylation, produces silicon-containing alkenes. nih.gov These organosilicon compounds are important building blocks for creating novel monomers and functional polymers. nih.gov The presence of silicon can enhance properties such as thermal stability, hydrophobicity, or flame resistance in the final material. nih.gov The ability to perform this functionalization with high selectivity and under mild conditions makes it a highly efficient method for generating these advanced precursors. nih.gov
The development of synthetic routes starting from 1,5-hexadiene to produce chiral epoxides demonstrates its role as a precursor to functional molecules with potential applications in pharmaceuticals or other biologically active compounds. nih.gov The creation of stereochemically defined intermediates is a critical step in the total synthesis of complex natural products and therapeutic agents. The versatility of the hexadiene framework allows for the introduction of various functionalities and the construction of intricate molecular architectures.
| Application Area | Relevant Chemistry | Resulting Product/Material |
| Polymer Synthesis | Reactions of the allylic chloride | Functional polymers |
| Advanced Materials | Regioselective hydrosilylation | Alkenylsilanes (monomers) |
| Functional Molecules | Stereoselective epoxidation | Chiral epoxides (chiral building blocks) |
Coordination Chemistry of Dienes and Halogenated Dienes
Synthesis of Metal-Diene Complexes
The synthesis of metal-diene complexes typically involves the reaction of a metal precursor with the diene ligand. The diene can displace other weakly bound ligands, such as solvents or other olefins, to form a more stable complex.
While there is no specific literature detailing the synthesis of platinum or rhodium complexes with cis-1-Chloro-1,5-hexadiene (B1145500), the synthesis of complexes with the parent compound, 1,5-hexadiene (B165246), is known. For instance, chloro(1,5-hexadiene)rhodium(I) dimer is a commercially available coordination complex. cymitquimica.com This compound features rhodium as the central metal atom, coordinated to a chloro ligand and the 1,5-hexadiene ligand, and it exists as a dimer where two rhodium centers are linked. cymitquimica.com
The synthesis of such complexes generally involves the reaction of a rhodium salt, like rhodium(III) chloride hydrate, with the diene in a suitable solvent. The presence of the chloro substituent in this compound would likely influence its coordination properties. The electron-withdrawing nature of chlorine could affect the electron density of the double bonds, potentially impacting the strength of the metal-ligand bond.
For platinum, complexes are often synthesized from precursors like potassium tetrachloroplatinate(II). The reaction with a diene would lead to the displacement of one or more chloride ligands to form the platinum-diene complex. The specifics of such a reaction with this compound remain to be experimentally determined.
Catalytic Applications of Diene-Metal Complexes
Diene-metal complexes are pivotal in a variety of catalytic transformations. The coordinated diene ligand can either be a stable, "spectator" ligand that influences the catalytic activity of the metal center, or it can be a reactive component that participates directly in the catalytic cycle.
Metal-catalyzed polymerization and oligomerization of dienes are of significant industrial importance. For non-conjugated dienes like 1,5-hexadiene, a key process is cyclopolymerization. Homogeneous Ziegler-Natta catalysts, often based on Group 4 metallocenes like zirconocenes, are effective for the cyclopolymerization of 1,5-hexadiene to produce poly(methylene-1,3-cyclopentane). bohrium.com The stereochemistry of the resulting polymer, including the ratio of cis to trans rings, can be controlled by the choice of catalyst.
While no studies have specifically reported the polymerization of this compound, the presence of the chloro-substituent could potentially influence the polymerization process in several ways:
Catalyst Activity: The electronic effect of the chlorine atom could alter the interaction of the monomer with the metal catalyst, thereby affecting the rate of polymerization.
Polymer Structure: The presence of the chlorine atom could influence the stereochemistry of the cyclization step, leading to different polymer microstructures compared to the un-substituted monomer.
Catalyst Deactivation: The chloro-substituent could potentially interact with the active metal center in a manner that leads to catalyst deactivation.
Chiral diene ligands are of great interest in asymmetric catalysis, where they can create a chiral environment around a metal center to induce enantioselectivity in a reaction. nih.gov Rhodium complexes bearing chiral diene ligands have been successfully employed in a range of asymmetric transformations, including conjugate additions and hydrogenations.
There is no available research on the use of this compound or its derivatives as chiral ligands in asymmetric catalysis. The development of chiral versions of this ligand would be a prerequisite for its application in this area. The synthesis of such chiral ligands and the study of their effectiveness in asymmetric catalysis is an open area for research.
Ligand Design and Structure-Activity Relationships in Catalysis
In the context of this compound, the key structural features are its non-conjugated nature and the presence of a cis-chloro substituent on one of the double bonds. The influence of these features on the catalytic performance of a hypothetical metal complex is not documented. A systematic study comparing the catalytic activity of metal complexes of 1,5-hexadiene with those of this compound and its trans-isomer would be necessary to establish a structure-activity relationship. Such a study would provide valuable insights into the electronic and steric effects of the chloro-substituent on the catalytic process.
The coordination chemistry of this compound represents an unexplored area of organometallic chemistry. While the behavior of the parent compound, 1,5-hexadiene, provides a basis for predicting its potential to form complexes with transition metals like platinum and rhodium, and for these complexes to exhibit catalytic activity, dedicated experimental studies are required to confirm these possibilities. Future research in this area would contribute to a deeper understanding of the role of halogenated dienes as ligands in coordination chemistry and catalysis.
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthetic Methodologies
The imperative for environmentally benign chemical processes is driving research into sustainable and green synthetic routes for cis-1-Chloro-1,5-hexadiene (B1145500). A primary focus is the enhancement of atom economy, which seeks to maximize the incorporation of all materials used in the synthesis into the final product, thereby minimizing waste. Key areas of exploration include the use of alternative energy sources and reaction media to reduce the environmental footprint of synthetic protocols.
Emerging Green Synthetic Strategies:
Biocatalysis: The use of enzymes or whole-cell systems offers a promising avenue for the synthesis of chlorinated hydrocarbons under mild conditions. Research is ongoing to identify and engineer biocatalysts capable of stereoselectively halogenating diene systems, potentially leading to a highly efficient and environmentally friendly synthesis of this compound.
Photocatalysis: Visible-light-mediated photocatalysis presents a green alternative to traditional thermal methods. This approach can facilitate C-H activation and halogenation reactions under ambient conditions, reducing energy consumption and the need for harsh reagents.
Mechanochemistry: This solvent-free technique utilizes mechanical force to induce chemical reactions. The application of mechanochemistry to the synthesis of haloalkenes could significantly reduce solvent waste and energy input.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, selectivity, and safety. Integrating flow chemistry with other green technologies, such as photocatalysis, could lead to highly efficient and scalable production methods.
Alternative Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives is a key principle of green chemistry. Research into the use of ionic liquids and supercritical fluids as reaction media for the synthesis of this compound is an active area of investigation.
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Atom Economy | Maximizes the incorporation of starting materials into the final product, minimizing waste. |
| Biocatalysis | Utilizes enzymes for mild and selective reactions, reducing the need for harsh reagents and solvents. |
| Photocatalysis | Employs light energy to drive reactions, often at ambient temperature and pressure, lowering energy consumption. |
| Mechanochemistry | Reduces or eliminates the need for solvents by using mechanical force to initiate reactions. |
| Flow Chemistry | Enables precise control over reaction conditions, leading to higher yields, selectivity, and safer processes. |
| Ionic Liquids | Offer a non-volatile and often recyclable alternative to traditional organic solvents. |
Exploration of Novel Catalytic Transformations for this compound
The unique structural features of this compound, namely its vinyl chloride and terminal alkene moieties, make it a versatile substrate for a wide range of novel catalytic transformations. Research in this area is focused on developing new methods for carbon-carbon and carbon-heteroatom bond formation, leading to the synthesis of complex and valuable molecules.
Key Areas of Catalytic Exploration:
Cross-Coupling Reactions: The vinyl chloride group is an ideal handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. Future research will likely focus on developing more active and selective catalysts for these transformations, enabling the synthesis of a diverse array of substituted dienes.
Metathesis: The terminal double bond of this compound can participate in olefin metathesis reactions. This opens up possibilities for ring-closing metathesis to form cyclic structures or cross-metathesis with other olefins to generate more complex acyclic molecules.
C-H Activation: Direct functionalization of the C-H bonds within the hexadiene backbone represents a highly atom-economical approach to introducing new functional groups. The development of catalysts capable of selectively activating specific C-H bonds in the presence of the reactive chloroalkene and diene functionalities is a significant research challenge.
Asymmetric Catalysis: The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. Future research will aim to develop enantioselective catalytic transformations of this compound, allowing for the controlled synthesis of specific stereoisomers.
Dual Catalysis: The combination of two different catalytic cycles in a single reaction vessel can enable novel transformations that are not possible with a single catalyst. The exploration of dual catalytic systems for the functionalization of this compound is a promising area for future investigation.
Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes and discovering new reactivity. Advanced in situ spectroscopic techniques are emerging as powerful tools for real-time monitoring of chemical reactions involving this compound, providing valuable insights into the formation of intermediates and the influence of reaction parameters.
Applicable In Situ Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR allows for the direct observation of reactants, intermediates, and products in the reaction mixture. This technique can provide detailed structural information and quantitative data on the concentration of different species over time, enabling the determination of reaction kinetics and the elucidation of reaction pathways.
Fourier-Transform Infrared (FT-IR) Spectroscopy: In situ FT-IR is a valuable tool for monitoring changes in functional groups during a reaction. By tracking the appearance and disappearance of characteristic vibrational bands, researchers can follow the progress of a reaction and identify key intermediates.
Raman Spectroscopy: In situ Raman spectroscopy is particularly well-suited for studying reactions in aqueous media and for analyzing solid catalysts. It can provide information on the structure of catalytic species and the nature of adsorbed intermediates on catalyst surfaces.
The application of these techniques will enable a more rational approach to the development of new synthetic methods and catalytic systems for this compound.
Integration of Computational Chemistry for Predictive Synthesis and Discovery
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the design of new catalysts and materials. The integration of computational methods with experimental studies of this compound is expected to accelerate the pace of discovery and innovation.
Applications of Computational Chemistry:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states and intermediates, providing a detailed understanding of the reaction mechanism at the molecular level.
Catalyst Design: Computational screening can be employed to identify promising catalyst candidates for specific transformations of this compound. By calculating key catalytic descriptors, researchers can predict the activity and selectivity of different catalysts before they are synthesized and tested in the laboratory.
Prediction of Spectroscopic Properties: Computational methods can be used to predict the NMR, IR, and Raman spectra of proposed intermediates. This can aid in the interpretation of experimental in situ spectroscopic data and provide further evidence for proposed reaction mechanisms.
The synergy between computational and experimental approaches will be crucial for the rational design of new synthetic routes and the discovery of novel applications for this compound.
Role in Advanced Materials Science and Polymer Chemistry Research
The unique combination of a reactive vinyl chloride and a polymerizable diene functionality makes this compound a promising monomer and building block for the synthesis of advanced materials and polymers with tailored properties.
Potential Applications in Materials Science and Polymer Chemistry:
Functional Polymers: The chlorine atom can serve as a handle for post-polymerization modification, allowing for the introduction of a wide range of functional groups onto the polymer backbone. This could lead to the development of materials with applications in areas such as drug delivery, sensing, and catalysis.
Cross-linked Materials: The diene moiety can be utilized for cross-linking reactions, leading to the formation of robust and durable polymer networks. These materials could find use in coatings, adhesives, and elastomers.
Controlled Polymer Architectures: The use of controlled polymerization techniques, such as ring-opening metathesis polymerization (ROMP), could enable the synthesis of polymers with well-defined architectures, such as block copolymers and star polymers.
Future research in this area will focus on exploring the full potential of this compound as a monomer in various polymerization processes and on investigating the properties and applications of the resulting materials.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for producing high-purity cis-1-Chloro-1,5-hexadiene, and how can reaction conditions be optimized to minimize isomerization?
- Methodological Answer : Synthesis typically involves chlorination of 1,5-hexadiene using reagents like HCl in the presence of radical initiators or Lewis acids. To optimize purity, monitor reaction temperature (ideally <0°C to suppress thermal isomerization) and employ inert atmospheres to prevent oxidation. Post-synthesis, use fractional distillation under reduced pressure to isolate the cis isomer, and validate purity via GC-MS (>98% by area) and ¹H NMR (characteristic coupling constants for cis geometry) . For reproducibility, document all parameters (solvent, catalyst loading, reaction time) as per IUPAC guidelines .
Q. How should researchers characterize this compound to confirm its structural and stereochemical identity?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- ¹³C NMR : Look for distinct alkene carbons (δ ~115–125 ppm) and chlorine-adjacent carbon shifts.
- IR Spectroscopy : Confirm C-Cl stretches (~550–750 cm⁻¹) and C=C stretches (~1640 cm⁻¹).
- GC-MS : Compare retention times and fragmentation patterns to authenticated standards.
- Polarimetry : Use if enantiomeric purity is critical. Cross-validate data against computational predictions (e.g., DFT) for stereochemical confirmation .
Q. What are the key stability considerations for storing and handling this compound in laboratory settings?
- Methodological Answer : The compound is prone to light-induced isomerization and thermal decomposition. Store in amber glass under nitrogen at –20°C. Conduct accelerated stability studies by heating aliquots to 40°C and analyzing degradation products via GC-MS weekly. Include stabilizers like BHT (0.01% w/w) if free radical-mediated degradation is observed. Document handling protocols in line with OSHA GHS guidelines, even if classification data is limited .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the reactivity of this compound in Diels-Alder reactions under varying solvent polarities?
- Methodological Answer : Design a controlled study comparing reaction rates (via HPLC or in-situ IR) in solvents of varying polarity (e.g., hexane vs. DMF). Use Eyring analysis to correlate activation parameters (ΔH‡, ΔS‡) with solvent dielectric constants. If contradictions persist, verify diene conformation via DFT calculations (e.g., Gaussian) to assess solvent effects on transition-state geometry. Publish raw datasets and computational inputs to enable peer validation .
Q. What computational strategies are effective for predicting the regioselectivity of electrophilic additions to this compound?
- Methodological Answer : Employ multi-scale modeling:
- Molecular Dynamics (MD) : Simulate solvent interactions to identify preferential attack sites.
- DFT Calculations : Compare electrophilic addition pathways (e.g., bromination) at both double bonds, using Fukui indices to map electron density.
- Machine Learning : Train models on existing halogenated diene reactivity data to predict regioselectivity. Validate predictions experimentally using kinetic isotopic effects (KIE) studies .
Q. How should researchers address discrepancies between experimental and theoretical bond dissociation energies (BDEs) for the C-Cl bond in this compound?
- Methodological Answer : Re-evaluate both experimental (e.g., calorimetry) and computational methods. For experiments, ensure adiabatic conditions to isolate the BDE measurement. For computations, test multiple functionals (e.g., B3LYP vs. M06-2X) and basis sets. If discrepancies exceed 5 kJ/mol, collaborate with specialized labs to perform high-level coupled-cluster (CCSD(T)) benchmarks. Publish full error analyses and methodological limitations transparently .
Methodological Best Practices
- Reproducibility : Adhere to Beilstein Journal guidelines by detailing experimental procedures in supplements, including raw spectra and computational input files .
- Data Contradictions : Apply triangulation—combine experimental, computational, and literature data—to identify systematic errors or novel phenomena .
- Ethical Reporting : Disclose conflicts of interest and funding sources, even if none exist, to maintain transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
